
5-Anilino-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Anilino-1,3-thiazole-4-carboxylic acid is a derivative of thiazolecarboxylic acids . Thiazolecarboxylic acids are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group or a derivative thereof .
Synthesis Analysis
The synthesis of 5-Anilino-1,3-thiazole-4-carboxylic acid and its derivatives involves various methods. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the reaction of active methylene isocyanides such as tosylmethyl isocyanide, ethyl isocyanoacetate, and arylmethyl isocyanides with methyl arene- and hetarenecarbodithioates .Molecular Structure Analysis
The molecular structure of 5-Anilino-1,3-thiazole-4-carboxylic acid is characterized by a thiazole ring, which is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The molecular formula is C10H8N2O2S .Chemical Reactions Analysis
Thiazoles, including 5-Anilino-1,3-thiazole-4-carboxylic acid, are characterized by significant pi-electron delocalization and have some degree of aromaticity . They undergo various reactions, including condensation with oximes, anhydrides, and potassium thiocyanate (KSCN) to provide thiazoles .Physical And Chemical Properties Analysis
5-Anilino-1,3-thiazole-4-carboxylic acid is a derivative of thiazole, which is a pale yellow liquid with a pyridine-like odor . The molecular weight of 5-Anilino-1,3-thiazole-4-carboxylic acid is 220.252 .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
5-Anilino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and evaluated for their anticancer activities. For instance, Atta and Abdel‐Latif (2021) synthesized thiophene-based compounds, including thiazole-thiophene hybrids, which exhibited good inhibitory activity against several cancer cell lines. This research highlights the compound's role in the development of new anticancer agents (Atta & Abdel‐Latif, 2021).
Heterocyclic Compound Synthesis
Thiazolecarboxylic acid derivatives, closely related to 5-Anilino-1,3-thiazole-4-carboxylic acid, have been synthesized for potential use in various scientific and industrial applications. Dovlatyan et al. (2004) focused on the acylation of ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid, leading to derivatives that could have applications in the development of new materials or pharmaceutical compounds (Dovlatyan et al., 2004).
Green Chemistry Approaches
The synthesis of 4-thiazolidinone-5-carboxylic acid and its derivatives has been explored through green chemistry approaches, underscoring the environmental benefits and cost-effectiveness of such methodologies. Shaikh et al. (2022) introduced a green protocol for synthesizing these compounds using deep eutectic solvents, which are less harmful to the environment and offer an efficient alternative to traditional solvents (Shaikh et al., 2022).
Antimicrobial and Antifungal Applications
Compounds derived from 5-Anilino-1,3-thiazole-4-carboxylic acid have shown promising antimicrobial and antifungal activities. For example, new functionalized imidazo[2,1-b]thiazoles and thiazolo[3,2-a]pyrimidines synthesized from carboxylic acid derivatives exhibited significant biological activities, suggesting their potential use in developing new antimicrobial and antifungal agents (Peterlin-Mašič et al., 2000).
Corrosion Inhibition
Additionally, heterocyclic compounds based on 5-Anilino-1,3-thiazole-4-carboxylic acid derivatives have been investigated for their potential as corrosion inhibitors. Quraishi and Sardar (2003) synthesized thiadiazoline derivatives showing effective corrosion inhibition in mild steel within acidic solutions, indicating the compound's utility in protecting industrial materials (Quraishi & Sardar, 2003).
Eigenschaften
IUPAC Name |
5-anilino-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-10(14)8-9(15-6-11-8)12-7-4-2-1-3-5-7/h1-6,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSFOSULVDZRBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(N=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Anilino-1,3-thiazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

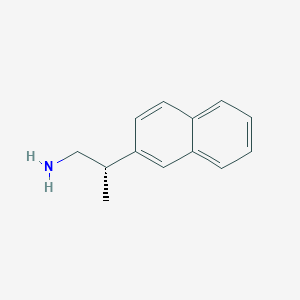
![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)
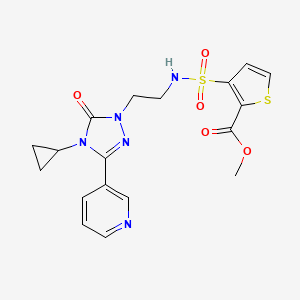
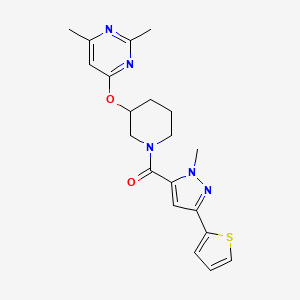
![Ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B2531261.png)
![N-[2-[(1S,2S,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]ethyl]prop-2-enamide](/img/structure/B2531262.png)
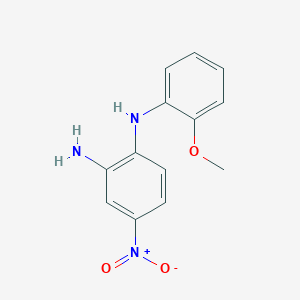

![N-(1-Cyanocycloheptyl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2531266.png)
![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2531268.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2531269.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2531270.png)
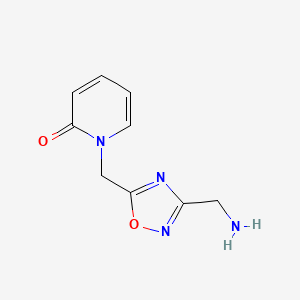
![8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531274.png)